molecular formula C12H11N3NaO6S2 B1208955 Fast Yellow AB CAS No. 2706-28-7

Fast Yellow AB

Cat. No.: B1208955
CAS No.: 2706-28-7
M. Wt: 380.4 g/mol
InChI Key: MDQQLIJKUMAGKB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Fast Yellow AB plays a significant role in biochemical reactions, particularly as a biological stain. It interacts with various enzymes, proteins, and other biomolecules. The compound’s azo group (-N=N-) is known to form stable complexes with proteins, which can be utilized in staining techniques to highlight specific cellular components . This compound also interacts with enzymes involved in metabolic pathways, such as those responsible for the reduction of azo bonds, leading to the formation of aromatic amines .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, the compound’s interaction with cellular proteins can disrupt normal cellular functions, potentially leading to cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s azo group can undergo reduction by cellular enzymes, resulting in the formation of aromatic amines, which can bind to DNA and proteins . This binding can lead to enzyme inhibition or activation, as well as changes in gene expression. This compound has also been shown to interact with cellular membranes, potentially altering membrane fluidity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to significant cytotoxicity, oxidative stress, and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the reduction of azo bonds. Enzymes such as azoreductases play a crucial role in the metabolism of this compound, leading to the formation of aromatic amines . These metabolic products can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed within different cellular compartments . This compound can also bind to specific proteins, influencing its localization and accumulation within the cell .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be found in various subcellular compartments, including the cytoplasm and nucleus . Post-translational modifications and targeting signals may direct this compound to specific organelles, affecting its activity and function within the cell .

Preparation Methods

Fast Yellow AB can be synthesized through a diazotization reaction followed by coupling. The synthetic route involves the diazotization of 4-aminobenzenesulfonic acid, which is then coupled with 2-aminobenzenesulfonic acid under acidic conditions . Industrial production methods typically involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Fast Yellow AB undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The azo group in this compound can be reduced to form corresponding amines.

    Substitution: The sulfonic acid groups in this compound can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Fast Yellow AB is similar to other azo dyes such as Acid Yellow 9 and Tartrazine. it is unique due to its specific chemical structure, which includes two sulfonic acid groups and an amino group. This structure gives it distinct properties, such as higher water solubility and specific binding characteristics .

Similar compounds include:

This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications, despite its restrictions in food use.

Properties

CAS No.

2706-28-7

Molecular Formula

C12H11N3NaO6S2

Molecular Weight

380.4 g/mol

IUPAC Name

disodium;2-amino-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C12H11N3O6S2.Na/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;/h1-7H,13H2,(H,16,17,18)(H,19,20,21);

InChI Key

MDQQLIJKUMAGKB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O.[Na]

79873-36-2
2706-28-7
74543-21-8

Pictograms

Irritant

Related CAS

79873-36-2
74543-21-8

Synonyms

C.I. acid yellow 9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What methods have been explored for the removal of Fast Yellow AB from wastewater?

A: Several methods have been investigated for the removal of this compound from wastewater, with sonophotocatalysis emerging as a promising technique. [] This method utilizes a combination of ultrasound and a photocatalyst, often a semiconductor material, to degrade the dye. Research has shown that using silver-impregnated zinc oxide (ZnO) as a photocatalyst in this process leads to significant degradation of this compound. []

Q2: How effective is sonophotocatalysis in degrading this compound compared to other methods?

A: Sonophotocatalysis exhibits higher degradation efficiency compared to photocatalysis alone. A study comparing the two methods demonstrated that under optimal conditions, sonophotocatalysis achieved 88.9% degradation of this compound in 60 minutes. [] In contrast, photocatalysis only yielded a 33% degradation rate for the same duration. [] This difference highlights the synergistic effect of ultrasound and photocatalysis, leading to enhanced degradation kinetics.

Q3: Beyond its presence as a pollutant, does this compound have any other notable interactions in a catalytic context?

A: Interestingly, this compound, despite being a pollutant itself, has demonstrated the ability to enhance the catalytic reduction of other contaminants, specifically oxyanions and diatrizoate. [] Research indicates that this compound, along with other azo dyes, can significantly increase the reduction kinetics of various contaminants, including nitrate, nitrite, bromate, and perchlorate, in the presence of palladium-based catalysts. [] This enhancement is attributed to a hydrogen atom shuttling mechanism facilitated by the reduced form of this compound (hydrazo dye). []

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